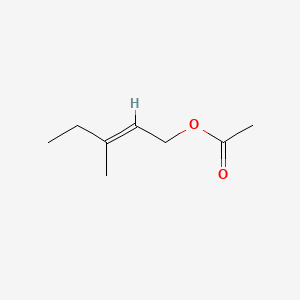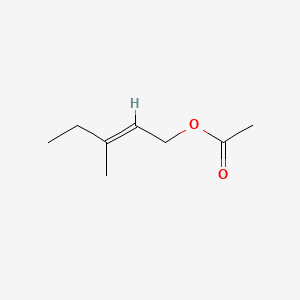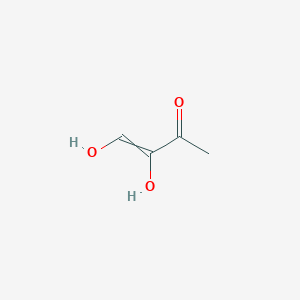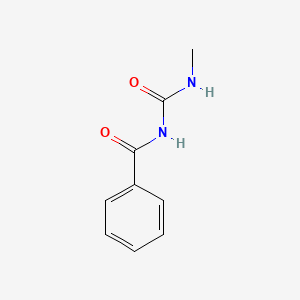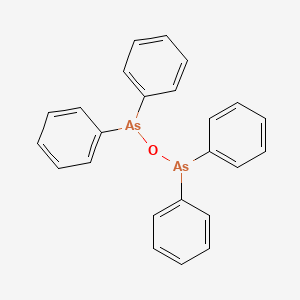
Bis(diphenylarsinyl) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(diphenylarsinyl) oxide is an organoarsenic compound with the molecular formula C24H20As2O. It is known for its unique chemical properties and has been studied for various applications in scientific research and industry. The compound consists of two diphenylarsinyl groups connected by an oxygen atom, forming a stable structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(diphenylarsinyl) oxide typically involves the reaction of diphenylarsinic acid with an oxidizing agent. One common method is the oxidation of diphenylarsine with hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Properties
CAS No. |
2215-16-9 |
|---|---|
Molecular Formula |
C24H20As2O |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
diphenylarsanyloxy(diphenyl)arsane |
InChI |
InChI=1S/C24H20As2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
ILPSKCGUNGMBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)O[As](C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
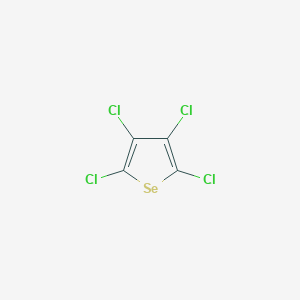
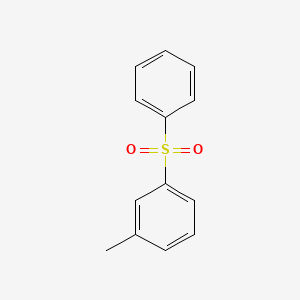
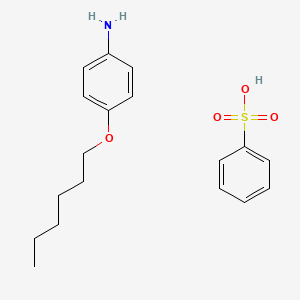
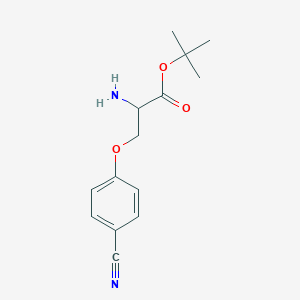
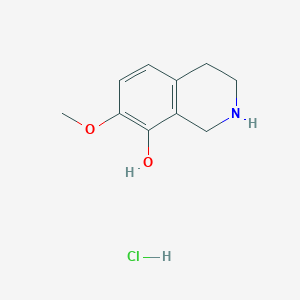
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
